molecular formula C11H10FN3O B1440006 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide CAS No. 1403483-53-3

2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B1440006
CAS No.: 1403483-53-3
M. Wt: 219.21 g/mol
InChI Key: YRVADUWUUMGSKN-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-fluoro group and a 5-methyl-1H-pyrazol-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Corresponding oxidized derivatives

    Reduction: Corresponding reduced derivatives

    Substitution: Substituted benzamide derivatives

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions with the target . The pyrazole moiety contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity. The combination of the fluoro group and the pyrazole moiety provides a distinct pharmacophore that can be optimized for various applications .

Properties

IUPAC Name

2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-7-6-10(15-14-7)13-11(16)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVADUWUUMGSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232651
Record name Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-53-3
Record name Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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